2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
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Overview
Description
2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a complex organic compound that belongs to the class of naphthoxazines This compound is characterized by its unique structure, which includes a bromine and nitro group attached to a phenyl ring, and a dihydro-naphthoxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves multi-step organic reactions. One common method includes the bromination of a nitrophenyl precursor followed by cyclization with a naphthol derivative. The reaction conditions often require the use of solvents like toluene and catalysts such as eosin Y under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways depending on its structural modifications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 2-(2-fluoro-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 2-(2-iodo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Uniqueness
The presence of the bromine atom in 2-(2-bromo-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This makes it particularly useful in specific synthetic and medicinal applications where bromine’s properties are advantageous .
Properties
Molecular Formula |
C18H13BrN2O3 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
2-(2-bromo-4-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C18H13BrN2O3/c19-16-9-13(21(22)23)6-7-17(16)20-10-15-14-4-2-1-3-12(14)5-8-18(15)24-11-20/h1-9H,10-11H2 |
InChI Key |
GPYOLJKCHNUTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=C(C=C(C=C4)[N+](=O)[O-])Br |
Origin of Product |
United States |
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